molecular formula C8H15ISi B3051749 Silane, (5-iodo-1-pentynyl)trimethyl- CAS No. 35761-91-2

Silane, (5-iodo-1-pentynyl)trimethyl-

Cat. No.: B3051749
CAS No.: 35761-91-2
M. Wt: 266.19 g/mol
InChI Key: MWSACCMIYLPDDZ-UHFFFAOYSA-N
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Description

Silane, (5-iodo-1-pentynyl)trimethyl- is a chemical compound with the molecular formula C8H15ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes an iodine atom and a pentynyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-iodo-1-pentynyl)trimethyl- typically involves the reaction of 5-iodo-1-pentyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for Silane, (5-iodo-1-pentynyl)trimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Silane, (5-iodo-1-pentynyl)trimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted silanes, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Silane, (5-iodo-1-pentynyl)trimethyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, (5-iodo-1-pentynyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the pentynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1-pentynyl)trimethylsilane
  • (4-Iodo-1-butynyl)trimethylsilane
  • 5-(Trimethylsilyl)-4-pentyn-1-ol

Uniqueness

Silane, (5-iodo-1-pentynyl)trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

5-iodopent-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ISi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSACCMIYLPDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456711
Record name Silane, (5-iodo-1-pentynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-91-2
Record name Silane, (5-iodo-1-pentynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-1-trimethylsilylpent-1-yne (13.5 g) and sodium iodide (29 g) in butanone (100 ml) was heated at reflux for 10 hours. After this time the solvent was removed in vacuo and the residue partitioned between diethyl ether and water. The organic phase was separated, washed with water and brine before drying over anhydrous magnesium sulphate. The solvent was removed under reduced pressure to leave 5-iodo-1-trimethylsilylpent-1-yne as a colourless oil (19.3 g).
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29 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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